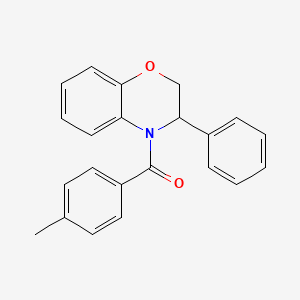

(4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

Description

The compound “(4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone” features a benzoxazine core (a six-membered heterocyclic ring containing oxygen and nitrogen) substituted with a phenyl group at the 3-position and a 4-methylphenyl ketone moiety at the 4-position.

Properties

IUPAC Name |

(4-methylphenyl)-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c1-16-11-13-18(14-12-16)22(24)23-19-9-5-6-10-21(19)25-15-20(23)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMAPKYTNXWZHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C(COC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone typically involves the condensation of 4-methylbenzoyl chloride with 3-phenyl-2,3-dihydro-4H-1,4-benzoxazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Cannabinoid Receptor Modulation

Research indicates that derivatives of benzoxazine compounds, including (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone, exhibit selective agonist activity for the cannabinoid receptor type 2 (CB2). This receptor is primarily involved in modulating immune response and has been linked to various pathological conditions. The compound's ability to interact with CB2 without psychotropic effects makes it a candidate for therapeutic applications in pain management and inflammation control .

Antimicrobial Properties

Studies have demonstrated that certain benzoxazine derivatives possess significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values below 1 µg/mL against various pathogenic bacteria and fungi. This suggests that this compound could be explored as a novel antimicrobial agent .

Case Study 1: Cannabinoid Receptor Agonism

A study published in a peer-reviewed journal highlighted the effectiveness of benzoxazine derivatives in activating CB2 receptors in vitro. The findings suggested that these compounds could lead to new treatments for conditions like chronic pain and inflammation without the psychoactive side effects typically associated with cannabinoid therapies .

Case Study 2: Antimicrobial Efficacy

Another research article examined the antimicrobial properties of related benzoxazine compounds. The study found that these compounds were effective against a range of Gram-positive and Gram-negative bacteria as well as certain fungi. The results indicated a promising avenue for developing new antibiotics amid rising antibiotic resistance .

Mechanism of Action

The mechanism of action of (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential cellular processes.

Comparison with Similar Compounds

Structural Comparison

The compound’s structure can be compared to other benzoxazine derivatives to highlight substituent effects:

Key Observations :

- Sulfonyl vs. Ketone Linkers : The sulfonyl group in introduces polarity, likely improving aqueous solubility over the ketone-linked target compound.

- Bioactivity : Elsovaptán demonstrates that benzoxazines with complex heterocyclic appendages (e.g., diazaspiroheptane) can achieve specific receptor antagonism, a feature absent in the simpler target compound.

Physicochemical Properties

- Lipophilicity : The 4-methylphenyl group in the target compound contributes to moderate lipophilicity, whereas the trifluoromethyl group in increases logP significantly.

- Solubility : Sulfonylated derivatives (e.g., ) exhibit higher aqueous solubility due to polar sulfonyl groups, contrasting with the ketone-based target.

- Stability : Electron-withdrawing substituents (e.g., trifluoromethyl) in may enhance metabolic stability compared to the target’s methyl group.

Pharmacological Potential

- Elsovaptán : Demonstrates the importance of heterocyclic modifications for receptor specificity.

- Antiparasitic Derivatives : Compounds like N-(2,3-dihydro-1,4-benzoxazin-4-yl)benzothiophene carboxamides highlight benzoxazines’ versatility in targeting parasites, a niche unexplored for the target compound.

Biological Activity

The compound (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone , also known as a derivative of benzoxazinone, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 341.39 g/mol. The structure features a benzoxazinone core, which is known for its bioactive properties.

Antimicrobial Activity

Research indicates that derivatives of benzoxazinones exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 512 μg/mL .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Benzoxazinone Derivative | S. aureus | 32 |

| Benzoxazinone Derivative | E. coli | 64 |

Antioxidant Activity

The antioxidant potential of benzoxazinone derivatives has been evaluated using various assays. Compounds similar to this compound showed promising results in scavenging free radicals and reducing oxidative stress in cellular models .

Neuroprotective Effects

Recent studies suggest that certain benzoxazinone derivatives can act as modulators of cholinergic receptors, particularly the muscarinic M1 receptor. This activity suggests potential applications in neurodegenerative diseases such as Alzheimer's disease . The neuroprotective effects were attributed to the ability of these compounds to enhance cognitive function and reduce neuroinflammation.

Synthesis Methods

The synthesis of this compound typically involves a multi-step reaction starting from anthranilic acid and orthoesters under acidic or microwave conditions. The reaction conditions significantly influence the yield and purity of the final product.

Example Synthesis Procedure

- Reagents : Anthranilic acid (1 equivalent), orthoester (2–5 equivalents), acetic acid (catalytic).

- Conditions : Reaction can be conducted under thermal conditions at 100 °C for several hours or using microwave irradiation for a shorter duration.

- Purification : Crystallization from solvents such as pentane/ether.

Case Studies

A notable study published in Molecules highlighted the synthesis and biological evaluation of various benzoxazinone derivatives, including this compound. The study reported significant antibacterial and antifungal activities against clinical isolates .

Q & A

Basic: What are the primary synthetic routes for (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone?

Methodological Answer:

The synthesis typically involves coupling a substituted benzoxazine precursor with a 4-methylphenyl carbonyl derivative. A general approach includes:

- Step 1: Preparation of the benzoxazine core via cyclization of 2-aminophenol derivatives with carbonyl compounds under acidic or thermal conditions.

- Step 2: Friedel-Crafts acylation or nucleophilic substitution to introduce the 4-methylphenyl group. For example, using AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C to promote electrophilic aromatic substitution .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Basic: How is structural characterization of this compound performed?

Methodological Answer:

Characterization involves:

- Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles to confirm stereochemistry .

Advanced: What strategies address low yields in the final coupling step?

Methodological Answer:

Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst Screening: Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce over-acylation.

- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Control: Gradual warming (0°C → RT) to minimize decomposition.

- In Situ Monitoring: TLC or HPLC to track reaction progress and terminate before byproduct formation .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. Mitigation steps:

- Dynamic NMR: Probe temperature-dependent shifts to identify tautomeric equilibria.

- 2D Techniques (COSY, HSQC): Resolve overlapping signals and assign coupling networks.

- Independent Synthesis: Validate reproducibility across multiple batches.

- Computational Modeling: Compare experimental data with DFT-calculated spectra (e.g., using Gaussian) .

Advanced: What are the key considerations for designing stability studies under varying pH conditions?

Methodological Answer:

Stability studies assess degradation pathways (hydrolysis, oxidation) relevant to pharmacological applications. Design parameters:

- Buffer Systems: Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers at 37°C.

- Kinetic Sampling: Collect aliquots at t = 0, 24, 48, 72 hrs for HPLC analysis.

- Degradation Products: Identify via LC-MS; compare with synthetic standards (e.g., hydrolyzed benzoxazine ring) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Spill Management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.

- Storage: In airtight containers under nitrogen, away from light and moisture .

Advanced: How can computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases).

- MD Simulations: Simulate binding stability (GROMACS) over 100 ns trajectories.

- ADMET Prediction: Tools like SwissADME assess bioavailability, CYP450 metabolism, and toxicity .

Advanced: What experimental designs mitigate batch-to-batch variability in synthesis?

Methodological Answer:

- DoE (Design of Experiments): Apply factorial designs to optimize variables (catalyst loading, temperature).

- In-Line Analytics: Use PAT (Process Analytical Technology) for real-time monitoring (e.g., ReactIR).

- Statistical Control: Perform ANOVA on yield data across ≥3 batches to identify outliers .

Basic: What analytical techniques quantify trace impurities in the compound?

Methodological Answer:

- HPLC-DAD/ELSD: Detect impurities >0.1% using C18 columns (acetonitrile/water mobile phase).

- LC-MS/MS: Identify low-abundance degradants via fragmentation fingerprints.

- NMR Spiking: Add authentic impurity standards to confirm co-elution .

Advanced: How does the electron-donating 4-methyl group influence the compound’s electronic properties?

Methodological Answer:

- Hammett Analysis: The methyl group (σₚ ~ -0.17) increases electron density on the phenyl ring, stabilizing radical intermediates in oxidation reactions.

- Cyclic Voltammetry: Measure oxidation potentials (E₁/₂) to correlate with substituent effects.

- DFT Calculations: Map HOMO/LUMO distributions to predict reactivity toward electrophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.